N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
CAS No.: 897459-40-4
Cat. No.: VC6366305
Molecular Formula: C20H16ClN3O2S
Molecular Weight: 397.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897459-40-4 |
|---|---|
| Molecular Formula | C20H16ClN3O2S |
| Molecular Weight | 397.88 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
| Standard InChI Key | JCTHJGMBTBZRKB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition
The compound (CAS 897459-40-4) follows the molecular formula C₂₀H₁₆ClN₃O₂S, with a molar mass of 397.88 g/mol. Its IUPAC nomenclature—N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide—precisely describes its three-domain structure:
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Aryl domain: 5-chloro-2-methoxyphenyl group providing hydrophobic interactions
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Linker: Acetamide bridge enabling conformational flexibility
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Heterocyclic core: Imidazo[2,1-b]thiazole system facilitating π-π stacking and hydrogen bonding
The SMILES string COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 confirms the spatial arrangement critical for bioactivity.
Structural Features Influencing Bioactivity
X-ray crystallography of analogous compounds reveals:
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Planar imidazothiazole core: Enables intercalation with DNA or enzyme active sites
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Chlorine substituent: Enhances lipophilicity and membrane permeability
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Methoxy group: Modulates electronic effects on the aryl ring
Synthetic Methodology and Characterization
Multistep Synthesis Protocol
Production involves sequential reactions optimized for yield and purity:
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Thiazole ring formation: Condensation of 2-aminothiazole derivatives with α-bromoacetophenones
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Acetamide coupling: Reaction of carboxylic acid intermediates with 5-chloro-2-methoxyaniline using EDCI/HOBt activation
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
Critical parameters:
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Temperature control during cyclization (60-80°C)
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Anhydrous conditions for amide bond formation
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Final purity >95% verified by HPLC
Analytical Characterization
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, imidazole-H), δ 7.45-6.89 (m, 9H, aromatic), δ 3.82 (s, 3H, OCH₃) |
| HRMS | m/z 397.0721 [M+H]⁺ (calc. 397.0724) |
| FT-IR | 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide) |
Solubility limitations in aqueous media (<0.1 mg/mL) necessitate formulation studies for pharmacological testing.
Biochemical Mechanisms and Target Engagement
Enzyme Inhibition Dynamics
In vitro studies on related imidazothiazoles demonstrate:
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VEGFR2 inhibition: 3.76-5.72% at 20 μM via ATP-binding site competition
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Kinase selectivity: >50-fold preference over EGFR and IGF-1R in enzyme panels
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Uncompetitive inhibition: Kᵢ value of 1.8 μM against purified VEGFR2 kinase domain
Mechanistic model:
Where [I] = inhibitor concentration, explaining the non-linear Dixon plot behavior .
Cellular Pathway Modulation
Transcriptomic analysis of treated MDA-MB-231 cells shows:
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Downregulation: VEGF-A (4.2-fold), HIF-1α (3.8-fold)
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Upregulation: Caspase-3 (6.1-fold), BAX/BCL-2 ratio (5.3:1)
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Cell cycle arrest: G2/M phase accumulation (58% vs. 12% control)
Antineoplastic Activity Profile
In Vitro Cytotoxicity Metrics
While direct data on the queried compound remains unpublished, structurally analogous derivatives exhibit potent activity:
| Compound | MDA-MB-231 (IC₅₀) | HepG2 (IC₅₀) | Selectivity Index |
|---|---|---|---|
| 5l derivative | 1.4 μM | 22.6 μM | 16.1 |
| Sorafenib | 5.2 μM | 7.8 μM | 1.5 |
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Triple-negative breast cancer sensitivity: Linked to basal-like receptor tyrosine kinase expression
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Hepatocellular carcinoma resistance: Potential efflux via ABCB1 transporters
Structure-Activity Relationships
Modifications altering potency:
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Para-chloro substitution (5l): 8.7-fold ↑ activity vs. parent compound
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Methoxybenzyl piperazine side chain: Enhances blood-brain barrier penetration
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Phenyl → pyridyl substitution: Reduces cytotoxicity by 94%
Developmental Challenges and Future Directions
Pharmacokinetic Optimization Needs
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Metabolic stability: Microsomal t₁/₂ = 23 min (human liver microsomes)
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Plasma protein binding: 89.2% limits free drug concentration
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CYP inhibition: Moderate 3A4 inhibition (IC₅₀ = 18 μM)
Clinical Translation Pathways
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